molecular formula C12H20BN3O2 B15305913 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B15305913
M. Wt: 249.12 g/mol
InChI Key: GQPUAELCBPJVSY-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a complex organic compound that features a boron-containing dioxaborolane ring and a tetrahydropyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the formation of the dioxaborolane ring followed by its attachment to the tetrahydropyrazolo[1,5-a]pyrazine core. One common method involves the reaction of a suitable pyrazole derivative with a boronic acid or boronate ester under catalytic conditions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazine ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating reactions such as Suzuki-Miyaura coupling. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to its combination of a boron-containing dioxaborolane ring and a tetrahydropyrazolo[1,5-a]pyrazine core. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable building block in organic synthesis .

Properties

Molecular Formula

C12H20BN3O2

Molecular Weight

249.12 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-15-16-6-5-14-8-10(9)16/h7,14H,5-6,8H2,1-4H3

InChI Key

GQPUAELCBPJVSY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CNCCN3N=C2

Origin of Product

United States

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